6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its benzopyran skeleton with methoxy and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the use of phenylmagnesium bromide in a Michael addition reaction followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another approach involves the nucleophilic substitution reaction of 6-bromo-1H-phenalen-1-one with sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and phenylmagnesium bromide are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds.
Scientific Research Applications
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyflavanone: A flavanone with a similar benzopyran skeleton but with a single methoxy group.
7-Methoxy-2-phenyl-1-benzopyran-4-one: Another flavonoid with a methoxy group and a phenyl substituent.
3,7-Dimethoxy-2-phenyl-1-benzopyran-4-one: A compound with two methoxy groups and a phenyl substituent.
Uniqueness
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is unique due to its specific substitution pattern on the benzopyran ring. The presence of methoxy groups at positions 6 and 8, along with a phenyl group at position 3, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
109480-70-8 |
---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
6,8-dimethoxy-3-phenylisochromen-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-13-8-12-9-14(11-6-4-3-5-7-11)21-17(18)16(12)15(10-13)20-2/h3-10H,1-2H3 |
InChI Key |
KIZKMSNLGKOFTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.